molecular formula C21H21NO4S B2419125 2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine CAS No. 478245-34-0

2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine

Cat. No.: B2419125
CAS No.: 478245-34-0
M. Wt: 383.46
InChI Key: UZOVFXXZWKGMFL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine is a complex organic compound that belongs to the class of sulfonyl pyridines This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a dimethylpyridine core, and a methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Construction of the Pyridine Core: The intermediate is then reacted with a suitable pyridine derivative under controlled conditions to form the pyridine core.

    Introduction of the Sulfonyl Group: The final step involves the sulfonylation of the pyridine core using a sulfonyl chloride derivative, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxyphenoxy and pyridine groups can enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)pyridine: Lacks the sulfonyl and dimethyl groups, resulting in different chemical properties.

    4,6-Dimethyl-3-(4-methylphenyl)sulfonylpyridine: Lacks the methoxyphenoxy group, affecting its reactivity and applications.

    2-(4-Methoxyphenoxy)-4,6-dimethylpyridine: Lacks the sulfonyl group, altering its biological activity.

Uniqueness

2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Biological Activity

Overview of the Compound

Chemical Structure:
The compound “2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine” is a pyridine derivative featuring a methoxyphenoxy group and a sulfonyl moiety. Its molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S with a molecular weight of approximately 358.46 g/mol.

Antimicrobial Activity

Pyridine derivatives have been extensively studied for their antimicrobial properties. While specific studies on this compound may be limited, related compounds have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group in the structure often enhances antibacterial efficacy.

Anti-inflammatory Properties

Many compounds containing pyridine rings exhibit anti-inflammatory effects. These effects can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The methoxy and methyl groups in this compound may contribute to its potential anti-inflammatory activity by modulating these pathways.

Anticancer Potential

Pyridine derivatives are also investigated for their anticancer properties. Compounds similar in structure have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The specific interactions of “this compound” with cancer cell lines remain to be elucidated.

Enzyme Inhibition

The sulfonyl group in this compound may act as a pharmacophore for enzyme inhibition. Studies indicate that sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes, which are crucial for various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma or edema.

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial properties of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the 3-position significantly enhanced activity, suggesting that similar modifications might improve the efficacy of this compound.
  • Anti-inflammatory Activity : Research on related pyridine compounds demonstrated significant inhibition of COX-2 activity, leading to reduced inflammation in animal models of arthritis. This suggests that our compound may also exhibit similar properties.
  • Anticancer Activity : A recent investigation into pyridine-based compounds showed promising results in inducing apoptosis in human breast cancer cells. This opens avenues for further research into the specific effects of “this compound” on various cancer cell lines.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-14-5-11-19(12-6-14)27(23,24)20-15(2)13-16(3)22-21(20)26-18-9-7-17(25-4)8-10-18/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOVFXXZWKGMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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